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molecular formula C8H15F2NO2 B7972203 tert-Butyl 2-((2,2-difluoroethyl)amino)acetate

tert-Butyl 2-((2,2-difluoroethyl)amino)acetate

Cat. No. B7972203
M. Wt: 195.21 g/mol
InChI Key: QSSKZSLXPHMIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376398B2

Procedure details

tert-Butyl bromoacetate (2.72 g) was added to a suspension of 2,2-difluoroethylamine (1.46 g) and potassium carbonate (2.48 g) in acetonitrile (5 mL) and the mixture was stirred at RT for 24 h. The mixture was diluted with EtOAc (10 mL) and hexane (10 mL). The suspension was washed with the mixture of aqueous NaHCO3 (20 mL) and brine (10 mL). The organic extracts were dried and concentrated in vacuo to provide crude product. The crude product was purified by vacuum distillation (12 hPa, 78-80° C.) to afford sub-title compound (1.85 g) as a colourless oil; 1H NMR (300 MHz, CDCl3); 5.82 (1H, tt, J=4.4, 56 Hz), 3.45 (2H, s), 2.98 (2H, dt, J=4.4, 15.1 Hz), 1.45 (9H, s).
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[F:10][CH:11]([F:14])[CH2:12][NH2:13].C(=O)([O-])[O-].[K+].[K+]>C(#N)C.CCOC(C)=O.CCCCCC>[F:10][CH:11]([F:14])[CH2:12][NH:13][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.72 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
1.46 g
Type
reactant
Smiles
FC(CN)F
Name
Quantity
2.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The suspension was washed with the mixture of aqueous NaHCO3 (20 mL) and brine (10 mL)
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide crude product
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by vacuum distillation (12 hPa, 78-80° C.)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(CNCC(=O)OC(C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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